molecular formula C22H21N5O3 B12154870 [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide

[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide

Cat. No.: B12154870
M. Wt: 403.4 g/mol
InChI Key: VNKSAWZWZWWLSN-UHFFFAOYSA-N
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Description

Benzyl Group (Position 1)

The benzyl substituent adopts a perpendicular orientation relative to the fused ring system, minimizing steric clash with the pyridino nitrogen. This configuration is confirmed by NOESY correlations in analogous 2-phenylimidazo[1,2-a]pyrimidines, showing proximity between aromatic protons and the pyrimidine H-5 proton. Electronic effects include:

  • +M effect : Delocalization of the benzyl π-electrons into the fused system, reducing electrophilicity at position 1.
  • Steric bulk : The benzyl group shields the adjacent imino group from nucleophilic attack.

Imino Group (Position 2)

The imino (=NH) group participates in a conjugated π-system with the pyrimidine ring, evidenced by IR stretching frequencies at 1604–1605 cm⁻¹ for C=N bonds. Tautomerization to an amino form is disfavored (ΔG ≈ +3.2 kcal/mol) due to loss of aromaticity, as shown in computational studies of similar systems.

Oxo Group (Position 5)

The ketone at position 5 exhibits strong hydrogen-bond acceptor capacity (νC=O at 1680–1700 cm⁻¹). Its orientation parallel to the pyrimidine ring facilitates conjugation, with bond lengths of 1.22 Å (C=O) and 1.38 Å (adjacent C–N).

Methoxyethyl Carboxamide (Position 3)

The carboxamide group adopts an anti conformation relative to the fused ring system, with the methoxyethyl chain extending outward. Key features include:

  • Hydrogen bonding : The amide N–H (δ 8.83–9.32 ppm in ^1^H NMR) forms intermolecular H-bonds.
  • Solubility enhancement : The methoxyethyl moiety increases logP by 0.8 units compared to unsubstituted carboxamides.
Substituent Electronic Effect Spatial Orientation Spectroscopic Signature
Benzyl +M conjugation Perpendicular to core Aromatic protons at δ 7.37–7.47 ppm
Imino (=NH) π-conjugation with core Coplanar with pyrimidine νC=N at 1604 cm⁻¹
Oxo (C=O) Strong electron withdrawal Parallel to ring plane νC=O at 1680 cm⁻¹
Methoxyethyl carboxamide Polar H-bond donor/acceptor Anti conformation δ 3.41 ppm (OCH₃)

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

7-benzyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-30-12-10-24-21(28)16-13-17-20(25-18-9-5-6-11-26(18)22(17)29)27(19(16)23)14-15-7-3-2-4-8-15/h2-9,11,13,23H,10,12,14H2,1H3,(H,24,28)

InChI Key

VNKSAWZWZWWLSN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyridino[1,2-a]Pyridino[2,3-d]Pyrimidine Formation

The core structure is constructed via cyclocondensation reactions . A representative route involves:

  • Starting materials : 2-Aminopyridine and a diketone derivative (e.g., acetylacetone)

  • Cyclization : Catalyzed by acetic acid under reflux, forming the dihydropyridinone intermediate.

  • Oxidation : Manganese(IV) oxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) oxidizes the dihydro intermediate to the aromatic tricyclic system.

Reaction Conditions :

StepReagent/CatalystSolventTemperatureYield
1Acetic acidToluene110°C65%
2MnO₂DCMRT72%

Key Insight : MnO₂ offers milder conditions compared to DDQ, minimizing side reactions.

Introduction of the Imino and Oxo Groups

Oxidative Installation of the Imino Group

The imino group at position 2 is introduced via oxidative dehydrogenation :

  • Substrate : Glycine derivative protected with p-methoxyphenyl (PMP).

  • Oxidation : MnO₂ in dichloromethane (DCM) at room temperature yields the α-imino intermediate.

Mechanism :

Glycine-PMPMnO2α-imino esterHydrolysisα-imino acid\text{Glycine-PMP} \xrightarrow{\text{MnO}_2} \alpha\text{-imino ester} \xrightarrow{\text{Hydrolysis}} \alpha\text{-imino acid}

Advantage : Avoids unstable glyoxalates, improving reaction reproducibility.

Formation of the Oxo Group

The oxo group at position 5 is installed via keto-enol tautomerization during cyclization or through oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄).

Benzylation at Position 1

Nucleophilic Substitution

The benzyl group is introduced via alkylation :

  • Substrate : Tricyclic core with a leaving group (e.g., chloride) at position 1.

  • Reagent : Benzyl bromide in the presence of a base (e.g., K₂CO₃).

  • Conditions : DMF, 80°C, 12 hours.

Yield : 85–90% after column chromatography.

Synthesis of the N-(2-Methoxyethyl)Carboxamide Side Chain

Carboxylic Acid Activation

The carboxamide is formed via Schotten-Baumann reaction :

  • Substrate : Tricyclic core with a carboxylic acid at position 3.

  • Activation : Thionyl chloride (SOCl₂) converts the acid to an acyl chloride.

  • Coupling : Reaction with 2-methoxyethylamine in DCM, catalyzed by N,N-diisopropylethylamine (DIEA).

Reaction Setup :

R-COOHSOCl2R-COClH2NCH2CH2OCH3R-CONHCH2CH2OCH3\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{H}2\text{NCH}2\text{CH}2\text{OCH}3} \text{R-CONHCH}2\text{CH}2\text{OCH}3

Yield : 78% after recrystallization.

Final Assembly and Purification

Coupling of Fragments

The tricyclic core, benzyl group, and carboxamide are assembled sequentially. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency.

Purification Techniques

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7)

  • Recrystallization : Ethanol/water mixture

Purity : >98% (HPLC).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs aryl groups early in the synthesis:

  • Catalyst : Pd(PPh₃)₄

  • Conditions : DMF/H₂O, 90°C, 6 hours.

Advantage : Enables modular substitution patterns.

Reductive Amination

For imino group installation:

  • Reagents : NH₃ and NaBH₃CN

  • Yield : 68%.

Challenges and Optimization

Regioselectivity in Cyclization

Issue : Competing pathways during tricyclic core formation.
Solution : Use of bulky bases (e.g., DBU) to direct regioselectivity.

Stability of Imino Group

Issue : Hydrolysis under acidic conditions.
Mitigation : Conduct reactions under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position 1 : The benzyl group in the target compound may enhance π-π stacking with aromatic residues in biological targets compared to alkyl or methoxy-substituted analogues (e.g., ) .
  • Carboxamide Linker : The 2-methoxyethyl group in the target compound likely improves aqueous solubility over furylmethyl () or ethyl () substituents, critical for bioavailability .
  • Imino-Oxo Motif: This moiety is conserved across analogues and is hypothesized to participate in hydrogen bonding with enzyme active sites, as seen in related pyridopyrrolopyrimidines .

Pharmacological and Biochemical Comparisons

Anticancer Activity

Pyridino[1,2-a]pyrimidinyl compounds () demonstrate antiproliferative effects by modulating kinases or DNA-binding proteins. While the target compound lacks direct activity data, structurally related derivatives (e.g., ’s 1-benzyl-4-oxo-carboxamides) show IC₅₀ values of 1–10 μM in leukemia and breast cancer models . The 2-methoxyethyl group may reduce cytotoxicity compared to methyl or halogenated analogues by lowering nonspecific membrane interactions .

Enzyme Inhibition

Carboxamide-linked pyridopyrrolopyrimidines () exhibit inhibitory activity against tyrosine kinases and topoisomerases. The target compound’s imino group could mimic ATP’s adenine ring, a feature exploited in kinase inhibitors like imatinib . In contrast, pyrazolo[1,5-a]pyrimidine carboxamides () target cathepsins, suggesting divergent applications despite structural similarities .

Physicochemical Properties

Property Target Compound Analogue Analogue
Solubility Likely moderate (2-methoxyethyl) Low (lipophilic furylmethyl) Moderate (ethylcarboxamide)
LogP Estimated ~2.5–3.0 ~4.1 (calculated) ~2.8 (calculated)
Synthetic Complexity High (fused rings, multiple steps) High (methoxyphenyl ethyl) Moderate (alkyl substituents)

Biological Activity

The compound [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide represents a complex organic molecule with significant potential in medicinal chemistry. Its structural intricacies, including multiple heterocyclic rings and functional groups, suggest diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and research.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Heterocycles : Pyridine and pyrimidine rings contribute to its reactivity.
  • Functional Groups : The presence of a carboxamide group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable pharmacological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A study highlighted the potential anticancer properties of similar pyridine derivatives. These compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess similar properties due to its structural similarities.

Table 1: Comparison of Anticancer Activities

Compound NameStructural FeaturesNotable Activities
4-AminoquinolineAmino group and quinoline ringAntimalarial
Pyrido[3,4-b]quinolinoneFused pyridine ringsAnticancer
Benzodiazepine derivativesBenzene fused with diazepineAnxiolytic effects

The mechanisms by which this compound may exert its biological effects could involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Some studies suggest that derivatives can trigger programmed cell death in malignant cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic potential.

PK Profile

Research indicates that the compound's structure may influence its absorption, distribution, metabolism, and excretion (ADME). Predictive models suggest favorable characteristics for oral bioavailability.

Tox Profile

Preliminary toxicity assessments are necessary to evaluate safety. Compounds with similar structures have shown varying degrees of toxicity; thus, careful evaluation is warranted.

Case Studies

Several case studies have focused on structurally related compounds demonstrating promising results:

  • Case Study 1 : A derivative exhibited significant growth inhibition in breast cancer cell lines.
  • Case Study 2 : Another study reported that a related compound improved survival rates in animal models of leukemia.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [2-imino-5-oxo-1-benzyl(...)]carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of polycyclic pyrido-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, analogous compounds (e.g., pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines) are synthesized via Pd-catalyzed cross-coupling, followed by cyclization under acidic conditions (e.g., HCl/EtOH, 80°C) . Key parameters include solvent choice (DMF or THF for solubility), temperature control (60–100°C), and stoichiometric ratios of reagents like HATU or DIPEA for amide bond formation . Optimize yields (typically 40–70% for similar structures) by monitoring reaction progress via TLC or HPLC .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine/pyrimidine rings), methoxyethyl groups (δ 3.2–3.6 ppm for OCH2CH2O), and imino protons (δ 10–12 ppm, broad singlet) .
  • 13C NMR : Carbonyl signals (C=O at δ 165–175 ppm) and quaternary carbons in fused rings (δ 140–160 ppm) are critical .
  • HRMS : Match experimental m/z with theoretical molecular mass (e.g., ±1 ppm accuracy). For example, a related compound (C27H25N5O4) showed [M+H]+ at 483.1907 .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition : Test against kinases (e.g., JAK/STAT) or inflammatory targets (COX-2) at 1–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed binding modes for this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Compare binding poses to homologous targets (e.g., kinase domains) using crystal structures from PDB .
  • MD simulations (GROMACS) : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Free energy calculations (MM/PBSA) : Resolve discrepancies between experimental IC50 and predicted binding affinities .

Q. What strategies mitigate low yields during the final cyclization step of the pyrido-pyrimidine core?

  • Methodological Answer :

  • Catalyst screening : Test Pd(OAc)2/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% .
  • Additive optimization : Use TBAB (tetrabutylammonium bromide) to stabilize intermediates in polar aprotic solvents .

Q. How do substituent variations (e.g., benzyl vs. methoxyethyl) impact pharmacokinetic properties?

  • Methodological Answer :

  • LogP calculations (ChemDraw) : Compare hydrophobicity (benzyl: LogP ~3.0 vs. methoxyethyl: LogP ~1.5) to predict membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., demethylation of methoxy groups) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; methoxyethyl groups typically reduce albumin binding vs. benzyl .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting spectral data (e.g., unexpected NOESY correlations in the pyrimidine ring)?

  • Methodological Answer :

  • Variable temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • DFT calculations (Gaussian) : Optimize geometry and compare theoretical/experimental 13C shifts (±3 ppm tolerance) .
  • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures (analogous compounds in had R-factor <0.05) .

Q. What mechanistic pathways explain the compound’s selectivity for kinase vs. protease targets?

  • Methodological Answer :

  • Kinase inhibition : The pyrido-pyrimidine core mimics ATP’s adenine binding, with benzyl groups occupying hydrophobic pockets .
  • Protease inactivity : Steric hindrance from the methoxyethyl chain prevents access to catalytic triads (e.g., in trypsin-like proteases) .
  • SPR (Biacore) : Measure binding kinetics (ka/kd) to compare target engagement .

Applications in Drug Development

Q. How can this compound serve as a scaffold for developing PET tracers?

  • Methodological Answer :

  • Radiolabeling : Introduce 18F via prosthetic groups (e.g., [18F]SFB) on the methoxyethyl chain .
  • Biodistribution studies : Use microPET/CT in murine models to assess brain penetration (logD ~1.5 optimal) .
  • Metabolite analysis : Quantify radiometabolites in plasma via radio-HPLC .

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